molecular formula C12H16O2SSi B8671516 (4-Methanesulfonyl-phenylethynyl)-trimethyl-silane

(4-Methanesulfonyl-phenylethynyl)-trimethyl-silane

Cat. No. B8671516
M. Wt: 252.41 g/mol
InChI Key: QETDHHAGINUTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methanesulfonyl-phenylethynyl)-trimethyl-silane is a useful research compound. Its molecular formula is C12H16O2SSi and its molecular weight is 252.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Methanesulfonyl-phenylethynyl)-trimethyl-silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Methanesulfonyl-phenylethynyl)-trimethyl-silane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Methanesulfonyl-phenylethynyl)-trimethyl-silane

Molecular Formula

C12H16O2SSi

Molecular Weight

252.41 g/mol

IUPAC Name

trimethyl-[2-(4-methylsulfonylphenyl)ethynyl]silane

InChI

InChI=1S/C12H16O2SSi/c1-15(13,14)12-7-5-11(6-8-12)9-10-16(2,3)4/h5-8H,1-4H3

InChI Key

QETDHHAGINUTBO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromo-4-methanesulfonyl benzene (50.78 g, 213 mmol) was placed in a 3-necked round bottomed flask and purged with argon. Copper(I) iodide (2.05 g, 10.6 mmol) and bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2) (7.55 g, 10.6 mmol) were added while purging with argon, followed by the addition of triethylamine (200 mL) and anhydrous dichloromethane (200 mL). (Trimethylsilyl)acetylene (61 mL, 425 mmol) was added and the reaction mixture was stirred at room temperature over 72 hours. The mixture was concentrated, then partitioned between ethyl acetate and water. The combined organic layers were washed with 1 N hydrochloric acid, water, and brine, dried over magnesium sulfate, filtered, and concentrated to afford crude (4-methanesulfonyl-phenylethynyl)-trimethyl-silane (54 g, 213 mmol), which was used in the next step without further purification. MS (ESI+) cald. for C12H16O2SSi [(M+H)+] 252, obsd. 253.
Quantity
50.78 g
Type
reactant
Reaction Step One
Quantity
61 mL
Type
reactant
Reaction Step Two
Quantity
2.05 g
Type
catalyst
Reaction Step Three

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